Artesunate-d4
Overview
Description
Artesunate-d4 is a deuterium-labeled derivative of artesunate, a semisynthetic artemisinin compound. Artesunate is widely known for its potent antimalarial properties and is used in the treatment of severe malaria. The deuterium labeling in this compound makes it particularly useful in analytical chemistry for tracing and quantification purposes .
Mechanism of Action
Target of Action
Artesunate-d4 primarily targets proteins such as CASP3, EGFR, MAPK1, and STAT3 . These proteins play crucial roles in cell signaling and regulation, and their interaction with this compound can influence disease management.
Mode of Action
This compound is metabolized to its active form, dihydroartemisinin (DHA). The endoperoxide bridge of DHA reacts with heme, generating free radicals which inhibit protein and nucleic acid synthesis of the Plasmodium parasites during all erythrocytic stages . These free radicals can also lead to alkylation of parasitic proteins .
Biochemical Pathways
This compound affects various biochemical pathways. It has been found to be involved in pathways related to cell cycle progression, DNA metabolism, and apoptosis . It also influences the MAPK signaling pathway , and regulates oxidative stress through the activation of Nrf2 and HO-1 signaling pathways .
Pharmacokinetics
This compound exhibits high bioavailability when administered intravenously, intramuscularly, or orally . It is associated with high initial concentrations which subsequently decline rapidly, with a typical half-life of less than 15 minutes . Its active metabolite, DHA, peaks within 25 minutes post-dose, and is eliminated with a half-life of 30-60 minutes .
Result of Action
This compound has been found to have various molecular and cellular effects. It can induce DNA damage, reduce cell proliferation, and inhibit clonogenicity via G1-S cell cycle arrest and/or apoptosis . It also exhibits antioxidant activities, including the activation of Nrf2 and HO-1 signaling pathways, inhibiting the release of reactive oxygen species, and interfering with the expression of genes and proteins associated with oxidative stress .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the speed of diagnosis and the rapidity with which effective treatment is given can influence the outcome when this compound is used for treating severe malaria
Biochemical Analysis
Biochemical Properties
Artesunate-d4 interacts with various biomolecules, including enzymes and proteins. It has been identified as an inhibitor of both STAT-3 and exported protein 1 (EXP1) . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it has been found to target cytochrome c, leading to changes in protein structure and inducing apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound has a rapid systemic availability with a short half-life . Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to have potent anti-cancer activity and modulate the Th17/Treg imbalance
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to affect the metabolic characteristics of T cells, including glycolysis, lipid metabolism, and amino acid metabolism . It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Subcellular Localization
Given its known interactions with various enzymes and proteins, it is likely that it is directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Artesunate-d4 is synthesized through a series of chemical reactions starting from dihydroartemisinin, which is derived from artemisinin, the active component of the Chinese medicinal herb Artemisia annua. The synthesis involves the reduction of artemisinin to dihydroartemisinin, followed by esterification with succinic anhydride to form artesunate. The deuterium labeling is introduced during the synthesis process to replace specific hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterium-labeled compounds in industrial applications is primarily for analytical method development, method validation, and quality control .
Chemical Reactions Analysis
Types of Reactions
Artesunate-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihydroartemisinin derivatives.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of dihydroartemisinin and other artemisinin-related compounds. These products are often used in further research and development of new therapeutic agents .
Scientific Research Applications
Artesunate-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry for method development and validation.
Biology: Employed in studies to understand the metabolic pathways and mechanisms of action of artesunate and its derivatives.
Medicine: Investigated for its potential therapeutic effects beyond malaria treatment, including anticancer and antiviral properties.
Industry: Utilized in quality control processes for the production of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Artemether: Another artemisinin derivative used in combination with lumefantrine for malaria treatment.
Dihydroartemisinin: The active metabolite of artesunate and other artemisinin derivatives.
Artemisinin: The parent compound from which artesunate and other derivatives are synthesized.
Uniqueness of Artesunate-d4
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in analytical studies. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential .
Properties
IUPAC Name |
2,2,3,3-tetradeuterio-4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHJKUPKCHIPAT-SIUCRFQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1316753-15-7 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1316753-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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